Samorin

Content Navigation

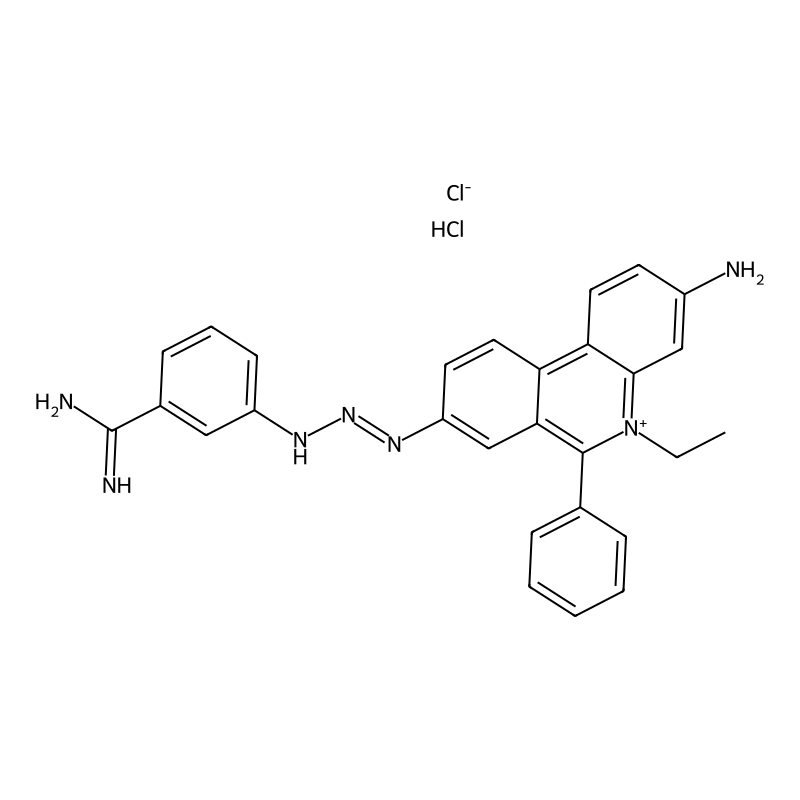

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action

Samorin belongs to the class of drugs known as diamidines. It acts by interfering with the parasite's DNA replication and interrupting its life cycle, ultimately leading to its death. The specific mechanism involves the intercalation of the drug molecule between DNA base pairs, hindering the enzymes responsible for DNA replication and transcription [].

Research Applications

Samorin has been extensively studied in the context of Trypanosomiasis research. Here are some specific applications:

- Treatment: Samorin has been shown to be effective in treating various Trypanosoma species infecting livestock, including T. congolense, T. vivax, and T. brucei. It is often used as a first-line treatment due to its high efficacy and relatively low cost compared to other options [, ].

- Drug Resistance: Research has been conducted to investigate the emergence of drug resistance in Trypanosomes against Samorin. Studies have identified specific mutations in the parasite's genes associated with resistance, which helps researchers understand and address this growing challenge [, ].

- Combination Therapy: Researchers are exploring the use of Samorin in combination therapy with other drugs to potentially enhance efficacy, delay the emergence of resistance, and improve treatment outcomes [].

Samorin, also known as isometamidium chloride, is a synthetic compound belonging to the phenanthridine class of trypanocidal agents. Its chemical formula is , and it is primarily used in veterinary medicine for the treatment and prevention of animal trypanosomiasis, commonly known as sleeping sickness in livestock. This disease is caused by protozoan parasites of the genus Trypanosoma, particularly Trypanosoma congolense and Trypanosoma brucei. Samorin is administered typically via deep intramuscular injection at doses ranging from 0.5 to 1.0 mg/kg body weight in various animals, including cattle, sheep, and dogs .

Samorin acts through multiple chemical mechanisms to exert its trypanocidal effects. It primarily interferes with the DNA replication of Trypanosoma species, disrupting their cellular processes. The compound exists as a di-cationic chloride salt in solution, which enhances its solubility and bioavailability . When introduced into the bloodstream of infected animals, Samorin binds to cellular components of the parasites, leading to their death through mechanisms such as apoptosis and necrosis.

Samorin exhibits significant biological activity against various strains of Trypanosoma, demonstrating higher efficacy compared to its individual components. Research indicates that it has a profound impact on cell signaling pathways within these parasites, affecting gene expression and ultimately leading to cell death . The compound has been shown to be more effective against drug-resistant strains than many other available treatments, making it a critical option in managing trypanosomiasis in livestock .

The synthesis of Samorin involves multiple steps starting from simpler organic compounds. The process typically includes:

- Formation of Phenanthridine Derivatives: Initial reactions involve the condensation of appropriate aromatic amines and carbonyl compounds to form phenanthridine structures.

- Introduction of Amidines: The addition of amidine groups is crucial for enhancing the biological activity against trypanosomes.

- Salt Formation: Finally, the compound is converted into its chloride salt form for improved solubility and stability.

The detailed synthetic pathway can vary based on the specific precursors used but generally follows these principles .

Samorin is predominantly utilized in veterinary medicine for:

- Treatment of Animal Trypanosomiasis: It is effective in controlling infections caused by Trypanosoma brucei and Trypanosoma congolense.

- Prophylactic Use: It is administered to at-risk livestock populations to prevent outbreaks of trypanosomiasis.

- Research

Studies have shown that Samorin interacts variably with both drug-sensitive and drug-resistant strains of Trypanosoma. The uptake kinetics indicate that resistant strains may have altered transport mechanisms that affect how Samorin enters cells. This highlights the importance of understanding these interactions for improving treatment efficacy and overcoming resistance .

Additionally, research has indicated potential interactions with other drugs, necessitating careful consideration when used in combination therapies.

Several compounds exhibit similar trypanocidal properties to Samorin. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Homidium | C₁₈H₁₈N₄ | More widely known; less effective against resistant strains. |

| Diminazene Aceturate | C₁₁H₁₄N₄O₂S | Commonly used; less toxic but requires more frequent dosing. |

| Pentamidine | C₁₂H₁₈N₄O₂ | Effective against some forms of Trypanosoma, but not all. |

| Suramin | C₂₃H₃₂N₄O₁₂S | Used for human African trypanosomiasis; broader spectrum but higher toxicity. |

Samorin stands out due to its effectiveness against both sensitive and resistant strains of trypanosomes, coupled with a relatively lower toxicity profile compared to some alternatives .

Enhancement of Prophylactic Immune Responses

Isometamidium chloride demonstrates significant capacity to enhance prophylactic immune responses through multiple immunological mechanisms. Research has revealed that prophylactic administration of isometamidium substantially modifies the host immune response, creating a protective immunological environment that persists well beyond the direct antimicrobial effects of the compound [1].

The most notable enhancement occurs in interferon-gamma production by peripheral blood mononuclear cells. When sheep received prophylactic isometamidium treatment, their peripheral blood mononuclear cells showed a significant increase in interferon-gamma production 14 to 21 days after administration when subsequently cultured with live trypanosomes. This response was entirely absent in control groups, indicating that isometamidium primes the immune system for enhanced cytokine production upon pathogen encounter [1].

Prophylactic treatment also demonstrates profound effects on lymphocyte behavior. While polyclonal lymphocyte proliferation becomes suppressed in vivo following isometamidium administration, this represents a beneficial immunomodulatory effect rather than immunosuppression. This controlled proliferation prevents excessive inflammatory responses while maintaining targeted immune activation [1].

The modification of T-cell subset dynamics represents another crucial aspect of enhanced prophylactic immunity. CD4+ T-cells maintain stable levels in prophylactically treated animals, contrasting with the significant decrease observed in control and therapeutically treated groups 14 to 21 days post-infection. The CD4+/CD8+ T-cell ratio increases in the prophylactic group while decreasing significantly in other groups, indicating enhanced T-helper cell dominance that supports coordinated immune responses [1].

B-cell responses also undergo beneficial modification during prophylactic treatment. The significantly lower increase in B-cell numbers compared to control groups 14 to 21 days post-infection suggests a more controlled humoral immune response. Despite this controlled expansion, trypanosome-specific immunoglobulin G antibodies reach significantly higher levels in the prophylactic group compared to controls, indicating enhanced antigen-specific antibody production [1].

Impact on Cytokine Production (Interferon-gamma, Interleukin-12)

The cytokine production profile following isometamidium administration reveals a sophisticated immunomodulatory mechanism centered on the interferon-gamma and interleukin-12 axis. This cytokine network forms the foundation of the enhanced immune responses observed with prophylactic treatment [1] [2].

Interferon-gamma production undergoes dramatic enhancement following isometamidium administration. Sheep peripheral blood mononuclear cells demonstrate significant increases in interferon-gamma production when exposed to trypanosome antigens 14 to 21 days after isometamidium treatment. This enhanced production operates through interferon-gamma and interleukin-12 feedback mechanisms, creating a self-amplifying cycle of immune activation. The timing of peak interferon-gamma production corresponds precisely with the period of maximum prophylactic efficacy, suggesting a direct relationship between cytokine production and protective immunity [1].

Interleukin-12 production by splenic cells shows enhanced activity at various time points following isometamidium treatment. This enhancement occurs through direct stimulation of splenic cell populations, resulting in increased interleukin-12 availability for immune system activation. The relationship between interleukin-12 and interferon-gamma production creates a coordinated response that supports both innate and adaptive immunity [1] [2].

The production of additional pro-inflammatory cytokines, including tumor necrosis factor-alpha and interleukin-1 beta, becomes enhanced as part of the broader cytokine cascade activation. These cytokines contribute to the early response phase of immune activation, supporting the rapid development of protective immunity. The coordinated enhancement of multiple cytokines indicates that isometamidium functions as a broad-spectrum immunomodulator rather than targeting a single cytokine pathway [3].

The interferon-gamma response demonstrates particular importance in the context of cellular immunity against intracellular pathogens. Enhanced interferon-gamma production activates macrophages, promotes T-helper 1 cell differentiation, and supports the development of cytotoxic T-lymphocyte responses. This activation pattern creates an immune environment particularly suited to combating parasitic infections [4] [2].

Modulation of Leukocyte Proliferation in Trypanosoma congolense Infections

Isometamidium demonstrates remarkable capacity to modulate leukocyte proliferation patterns during Trypanosoma congolense infections, creating a controlled immune response that enhances protective immunity while preventing excessive inflammation [1] [5].

Peripheral blood mononuclear cell responses undergo sophisticated modulation following isometamidium treatment. Enhanced interferon-gamma production when exposed to trypanosome antigens indicates that these cells develop heightened antigen-specific responsiveness. This enhanced responsiveness translates into improved recognition and response to parasite antigens, supporting the development of lasting protective immunity [1].

The suppression of polyclonal lymphocyte proliferation represents a crucial aspect of immunomodulation during infection. Rather than indicating immunosuppression, this controlled proliferation prevents the excessive immune activation that can lead to immunopathology. The altered proliferative capacity allows for focused immune responses directed specifically against the pathogen while preserving overall immune function [1].

B-cell proliferation patterns demonstrate differential modulation that supports balanced humoral responses. The reduced expansion compared to control groups prevents excessive antibody production while maintaining adequate levels of specific antibodies. This controlled B-cell response contributes to the development of protective immunity without the complications associated with excessive humoral activation [1].

CD4+ T-cell populations receive particular protection from the immunosuppressive effects typically associated with trypanosome infections. The maintenance of stable CD4+ T-cell levels in prophylactically treated animals contrasts sharply with the significant decrease observed in untreated infected animals. This preservation of T-helper cell function supports the coordination of immune responses and maintains the capacity for effective immune memory formation [1].

CD8+ T-cell responses demonstrate enhancement following treatment initiation, indicating improved cytotoxic T-lymphocyte function. This enhanced response supports the elimination of infected cells and contributes to the overall control of parasitemia. The timing of CD8+ T-cell enhancement correlates with the period of maximum therapeutic efficacy [1].

CD5+ and gamma-delta T-cell subsets maintain stable levels throughout treatment and infection, indicating that isometamidium preserves important regulatory and innate-like lymphocyte populations. The stability of these populations supports overall immune homeostasis while allowing for enhanced responses in other lymphocyte subsets [1].

Synergistic Interactions with Vaccination Strategies (Bacillus Calmette-Guerin Model)

The synergistic interactions between isometamidium and Bacillus Calmette-Guerin vaccination demonstrate the broad immunomodulatory properties of isometamidium that extend beyond its specific anti-trypanosomal effects. These interactions provide crucial insights into the mechanisms by which isometamidium enhances immune responses [1] [6] [7].

Lymphocyte proliferation undergoes coordinated suppression when isometamidium treatment precedes Bacillus Calmette-Guerin vaccination. This suppression in vivo represents controlled immune activation that prevents excessive inflammatory responses while maintaining vaccine efficacy. The ability to modulate proliferation in response to heterologous antigens indicates that isometamidium functions as a general immunomodulator rather than specifically targeting trypanosome-related immune pathways [1].

The CD4+/CD8+ T-cell ratio demonstrates enhancement in isometamidium-treated animals receiving Bacillus Calmette-Guerin vaccination compared to vaccination alone. This higher ratio indicates enhanced T-helper cell dominance, which supports improved coordination of immune responses and enhanced vaccine efficacy. The preservation and enhancement of CD4+ T-cell populations contribute to improved immunological memory formation [1].

CD4+ T-cell percentages receive protection from the typical decrease associated with vaccination stress when isometamidium pretreatment occurs. This prevention of CD4+ T-cell decrease maintains the cellular infrastructure necessary for coordinated immune responses and supports the development of effective vaccine-induced immunity [1].

The suppression of polyclonal CD5+ T-cell and B-cell expansion in isometamidium-treated animals represents beneficial immunomodulation that reduces non-specific immune activation. This reduction in non-specific activation allows immune resources to focus on vaccine-specific responses, potentially enhancing the quality and durability of vaccine-induced immunity [1].

Gamma-delta T-cells and CD8+ T-cells demonstrate preserved subset balance in animals receiving combined isometamidium and Bacillus Calmette-Guerin treatment. This preservation maintains important components of innate and adaptive immunity while allowing for enhanced responses in other immune compartments [1].

The maintenance of normal antigen recognition, as evidenced by preserved purified protein derivative skin test responses, indicates that isometamidium does not interfere with the fundamental mechanisms of immune recognition and memory. This preservation of antigen-specific responses while enhancing overall immune function demonstrates the sophisticated nature of isometamidium immunomodulation [1].

Research on Bacillus Calmette-Guerin vaccination enhancement reveals that co-administration strategies can significantly improve vaccine efficacy through synergistic immunological effects. The combination of Bacillus Calmette-Guerin with adjuvanted protein vaccines demonstrates enhanced immunogenicity for both vaccine components, supporting the concept that immunomodulatory agents can improve vaccination outcomes [6] [7].

The reciprocal adjuvant effect observed with combined vaccination strategies indicates that immunomodulatory compounds like isometamidium may enhance both pathogen-specific and vaccine-specific immune responses. This dual enhancement provides opportunities for improved disease prevention and treatment strategies [6] [8].

Studies demonstrate that the spatial and temporal coordination of immunomodulatory interventions significantly influences their effectiveness. The requirement for co-drainage to the same lymph node emphasizes the importance of localized immune activation in achieving synergistic effects [7] [8].

Related CAS

GHS Hazard Statements

H301 (97.22%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic